
(1Z)-3,4,5,6,7,8-Hexahydro-1,2-diazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,2-diazacyclooct-1-ene is an organic compound that belongs to the class of diazacycloalkenes. This compound is characterized by a unique structure where two nitrogen atoms are incorporated into an eight-membered ring with a double bond between the first and second carbon atoms. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, which can influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-diazacyclooct-1-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2-diaminooctane with a dehydrating agent to form the desired diazacyclooctene ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for (E)-1,2-diazacyclooct-1-ene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1,2-diazacyclooct-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, leading to the formation of saturated diazacyclooctane derivatives.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, where substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce saturated diazacyclooctane compounds.
Scientific Research Applications
(E)-1,2-diazacyclooct-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving nitrogen-containing heterocycles.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (E)-1,2-diazacyclooct-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrogen atoms in the ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved may include those related to nitrogen metabolism or redox reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-diazacyclohept-1-ene: A seven-membered ring analog with similar reactivity but different steric and electronic properties.
1,2-diazacyclonon-1-ene: A nine-membered ring analog that may exhibit different conformational preferences and reactivity.
1,2-diazacyclodec-1-ene: A ten-membered ring analog with potentially different biological activity and chemical properties.
Uniqueness
(E)-1,2-diazacyclooct-1-ene is unique due to its eight-membered ring structure, which provides a balance between ring strain and flexibility. This makes it a versatile compound in synthetic chemistry and a valuable tool in various research applications.
Properties
CAS No. |
40236-56-4 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3,4,5,6,7,8-hexahydrodiazocine |
InChI |
InChI=1S/C6H12N2/c1-2-4-6-8-7-5-3-1/h1-6H2 |
InChI Key |
UHPDPQPPEHSQRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN=NCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
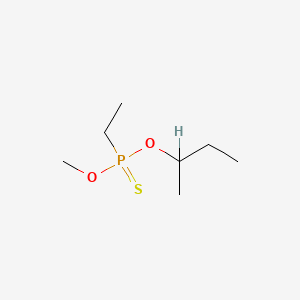
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
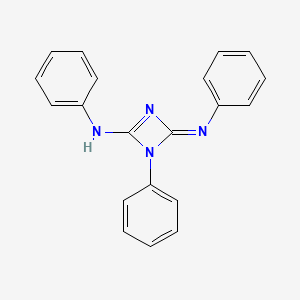


![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
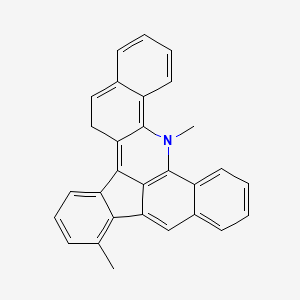
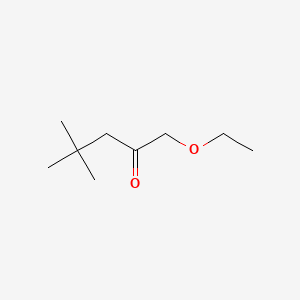
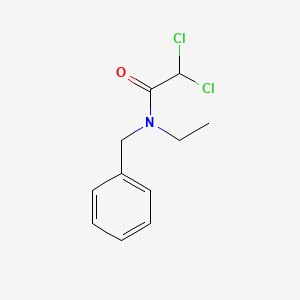
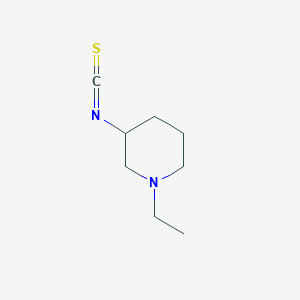
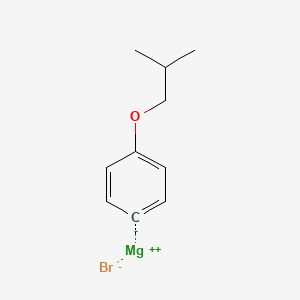
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
